3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

Catalog No.
S12319536
CAS No.
1217-82-9
M.F
C15H16N2O
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizi...

CAS Number

1217-82-9

Product Name

3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

IUPAC Name

3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2

InChI Key

NVDIWIVBXVVMIT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34

3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one is a bicyclic compound belonging to the indoloquinolizidine class of alkaloids. This compound features a fused indole and quinolizidine structure, which gives it unique chemical properties and potential biological activities. The molecular formula is C₁₃H₁₄N₂O, and it possesses a complex stereochemistry that is crucial for its interactions in biological systems.

The chemical reactivity of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one can be explored through various synthetic methodologies. The compound can undergo several transformations including:

  • Reduction Reactions: The compound can be reduced to yield various derivatives with altered functional groups.
  • Cyclization: It can participate in cyclization reactions that further enhance its structural complexity.
  • Substitution Reactions: The nitrogen atoms in the quinolizidine ring can undergo nucleophilic substitutions, allowing for the introduction of diverse functional groups.

These reactions are pivotal for synthesizing analogs that may exhibit enhanced biological activities or improved pharmacological properties.

Research indicates that compounds within the indoloquinolizidine family, including 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one, exhibit significant biological activities. Notably:

  • NMDA Receptor Antagonism: Compounds in this class have shown potential as NMDA receptor antagonists. This action is particularly relevant in the context of neuroprotection and treatment of neurodegenerative diseases.
  • Antimicrobial Properties: Some derivatives demonstrate antimicrobial activity against various pathogens.
  • Cytotoxic Effects: Certain studies have suggested that these compounds may possess cytotoxic effects against cancer cell lines.

The synthesis of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one typically involves multi-step synthetic routes starting from readily available precursors such as tryptophan or tryptophanol. Key methods include:

  • Asymmetric Synthesis: Utilizing chiral starting materials like enantiopure tryptophanol to introduce chirality into the final product.
  • Bicyclic Lactam Formation: The initial formation of bicyclic lactams followed by cyclization reactions to form the indoloquinolizidine structure.
  • Functional Group Modifications: Post-synthetic modifications to introduce various substituents that can enhance biological activity.

These methods have been detailed in various studies focusing on optimizing yields and selectivity in the synthesis of related compounds .

The applications of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one extend across several fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders due to its NMDA receptor antagonistic properties.
  • Natural Product Research: Its unique structure makes it a candidate for further exploration in natural product chemistry and drug discovery.
  • Chemical Probes: It may serve as a chemical probe for studying receptor interactions and signaling pathways in cellular systems.

Interaction studies involving 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one have focused on its binding affinity and efficacy at various receptors. These studies typically employ techniques such as:

  • Molecular Docking Simulations: To predict how well the compound binds to targets like NMDA receptors.
  • In Vitro Assays: Evaluating the biological effects on cell lines or isolated tissues to assess pharmacological profiles.

Such studies help elucidate the mechanism of action and potential therapeutic benefits of this compound.

Several compounds share structural similarities with 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one. Notable comparisons include:

Compound NameStructureBiological ActivityUnique Features
1-MethylindoleIndole derivativeAntimicrobialSimpler structure
Indole-3-carbinolIndole derivativeAnticancerContains a carbamate group
TryptamineIndole derivativeNeuroactiveDirectly involved in neurotransmission

These compounds highlight the diversity within the indole family while emphasizing the unique structural features and potential applications of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one.

Intramolecular Cyclization Strategies in Indoloquinolizine Synthesis

Intramolecular cyclization has emerged as a pivotal strategy for constructing the polycyclic core of indoloquinolizines. A notable example involves the use of N-chlorosuccinimide (NCS)-mediated cyclization to form the N5–C5a bond in advanced intermediates. This method, adapted from perophoramidine synthesis, leverages the reactivity of halogenating agents to induce regioselective ring closure. For instance, substituted indole derivatives undergo NCS-mediated intramolecular cyclization in dichloromethane with triethylamine, yielding indolo[2,3-b]quinoline scaffolds in moderate to high yields.

A critical challenge in this approach is avoiding competing chlorination at undesired positions. Studies demonstrate that electron-rich aniline rings in substrates like 9 (Scheme 1 of ) are susceptible to side reactions, necessitating precise stoichiometric control. The intramolecular pathway minimizes regioisomer formation compared to intermolecular alternatives, as evidenced by the synthesis of dehaloperophoramidine analogs.

Table 1: Key Intramolecular Cyclization Conditions

SubstrateReagentSolventYieldReference
9NCSDCM52%
12NCSDCM48%

Cyanide-Catalyzed Imino-Stetter Reaction Applications

The cyanide-catalyzed imino-Stetter reaction provides a stereocontrolled route to indoloquinolizines. This method involves aldimines derived from 2-aminocinnamic acid derivatives and 2-pyridinecarboxaldehydes, which undergo intramolecular cyclization to form indole-3-acetic acid intermediates. Cyanide ions facilitate the formation of a key carbon-carbon bond between the indole and pyridyl moieties, enabling access to advanced precursors like indoloquinolizinium salts.

Notably, this strategy was applied in the total synthesis of arborescidine A, where the Stetter reaction generated the central quinolizidine ring with high fidelity. Subsequent reduction of the carboxylic acid group to a primary alcohol and activation with triflic anhydride or tosyl chloride yielded reactive intermediates amenable to further functionalization.

Table 2: Imino-Stetter Reaction Parameters

Aldimine SubstrateCatalystProduct YieldApplication
2-Pyridinecarboxaldehyde derivativeKCN (10 mol%)68%Arborescidine A
3-Pyridinecarboxaldehyde derivativeKCN (10 mol%)61%Nauclefidine

Stereocontrolled Approaches via Double Michael Addition Mechanisms

While double Michael addition mechanisms are not explicitly detailed in the provided sources, stereocontrol in indoloquinolizine synthesis is achieved through alternative strategies. For example, scandium triflate-mediated intramolecular Diels-Alder (IMDA) reactions have been employed to enforce endo selectivity in related alkaloid systems. Although this method was developed for yohimbine analogs, analogous principles could apply to 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one.

In the absence of direct examples, stereochemical outcomes in the cited methodologies likely arise from substrate preorganization and transition-state stabilization. The NCS-mediated cyclization and cyanide-catalyzed Stetter reaction both favor specific stereoisomers due to conformational constraints imposed by their respective mechanisms.

Protection-Deprotection Strategies for Indole Nitrogen Functionality

Managing the reactivity of the indole nitrogen is critical during synthesis. In NCS-mediated cyclizations, the indole nitrogen often remains unprotected, as seen in the conversion of 9 to 3 (Scheme 1 of ). However, N-benzyl groups are frequently employed to shield reactive positions in intermediates like 6, which are later removed under hydrogenolytic conditions.

For the imino-Stetter reaction, the indole nitrogen’s basicity necessitates temporary protection during aldimine formation. While not explicitly stated in the sources, standard practices suggest using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which are compatible with subsequent reduction and activation steps.

Table 3: Common Protecting Groups for Indole Nitrogen

Protection StrategyReagentDeprotection MethodCompatibility
N-BenzylBenzyl bromideH₂/Pd-CNCS cyclization
BocBoc anhydrideTFAImino-Stetter

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.126263138 g/mol

Monoisotopic Mass

240.126263138 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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